molecular formula C21H28N4O2S B2684453 5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005079-15-1

5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2684453
CAS No.: 1005079-15-1
M. Wt: 400.54
InChI Key: MDPYDADVMBZYRK-UHFFFAOYSA-N
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Description

5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity designed for advanced pharmacological screening and oncology research. It features the thiazolo[3,2-b][1,2,4]triazole scaffold, a bicyclic heteroatom-rich structure recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that derivatives containing this core structure have demonstrated promising antitumor properties in screening assays against the NCI-60 panel of cancer cell lines, showing excellent activity at concentrations of 10 µM without significant toxicity to normal somatic cells . The structure of this compound integrates a morpholino moiety and an isopropylphenyl group, which may influence its bioavailability and target interaction. Researchers are investigating such compounds for their potential to modulate specific kinase pathways or other enzymes critical in tumor proliferation. This product is intended for non-clinical research applications strictly in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-12(2)16-6-8-17(9-7-16)18(24-10-13(3)27-14(4)11-24)19-20(26)25-21(28-19)22-15(5)23-25/h6-9,12-14,18,26H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPYDADVMBZYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and α-haloketones under acidic conditions.

Next, the morpholine ring is introduced via a nucleophilic substitution reaction. This step involves reacting 2,6-dimethylmorpholine with a suitable electrophile, such as a halogenated intermediate, under basic conditions to form the desired morpholino derivative.

Finally, the isopropylphenyl group is attached through a Friedel-Crafts alkylation reaction, where the morpholino derivative is reacted with an isopropylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the morpholine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted morpholino and triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiazolo[3,2-b][1,2,4]triazole core can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Aromatic Substituents

a. 5-(2,4-Difluorophenyl)-6-Methylthiazolo[3,2-b][1,2,4]Triazole (CAS 1956332-02-7)
  • Substituents : 2,4-Difluorophenyl and methyl groups.
  • Key Differences: Lacks the morpholino and isopropylphenyl groups.
  • Physicochemical Properties : Smaller molecular weight (C₁₁H₇F₂N₃S) compared to the target compound, likely resulting in higher lipophilicity (logP ~3.5 estimated) .
b. 4-(4-Fluorophenyl/Chlorophenyl)-2-(Pyrazolyl)Thiazoles (Compounds 4 and 5)
  • Substituents : Fluorophenyl or chlorophenyl groups paired with pyrazole-thiazole hybrids.
  • Key Differences: Isostructural triclinic crystals with planar conformations, contrasting with the target compound’s likely non-planar morpholino group. The perpendicular fluorophenyl group in these analogs may reduce steric hindrance in target binding .
a. Imidazo[2,1-b]Thiazole Derivatives (Compounds 5 and 6a)
  • IC₅₀ Values : 1.2–1.4 μM against unspecified targets, highlighting potency in a similar structural class. The N,N-dimethyl analog (6a) showed marginally improved activity, suggesting alkylation enhances bioavailability .
b. Triazolo-Thiadiazoles with Methoxyphenyl Groups
  • The methoxyphenyl group may engage in π-π stacking, a feature shared with the target’s isopropylphenyl moiety .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Biological Activity (IC₅₀) Physicochemical Notes
Target Compound Thiazolo-triazole 2,6-Dimethylmorpholino, 4-isopropylphenyl N/A High solubility (morpholino), moderate logP (isopropyl)
5-(2,4-Difluorophenyl)-6-methylthiazolo-triazole Thiazolo-triazole 2,4-Difluorophenyl, methyl N/A High lipophilicity (logP ~3.5)
Imidazo-thiazole 6a (N,N-dimethyl analog) Imidazo-thiazole 4-(Methylsulfonyl)phenyl, dimethyl 1.2 μM Moderate solubility, high potency
Triazolo-thiadiazole () Triazolo-thiadiazole 4-Methoxyphenyl, pyrazole Antifungal (docking data) Planar structure, π-π stacking

Key Research Findings and Implications

  • Structural Flexibility: The target’s morpholino group introduces conformational flexibility absent in rigid analogs like compounds 4 and 5, which may aid in binding diverse enzyme pockets .
  • Activity Trade-offs : While halogenated analogs (e.g., ) exhibit stronger electronegative interactions, the target’s isopropylphenyl group may improve metabolic stability due to reduced susceptibility to oxidative metabolism.
  • Antifungal Potential: Docking studies on triazolo-thiadiazoles () suggest the target compound’s triazole core could similarly inhibit fungal enzymes, warranting further assay validation.

Biological Activity

The compound 5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel structure within the class of thiazolo-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : Thiazolo[3,2-b][1,2,4]triazole
  • Substituents :
    • Morpholino Group : 2,6-Dimethylmorpholino
    • Phenyl Group : 4-Isopropylphenyl
    • Hydroxyl Group : Present at position 6 of the triazole ring

This unique combination of functional groups is hypothesized to contribute to its biological efficacy.

Anticancer Activity

Research indicates that compounds with similar thiazolo-triazole structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. Notably, the antiproliferative activity has been assessed using the following parameters:

  • IC50 Values : The concentration required to inhibit cell growth by 50%.
Cell LineIC50 (µM)
MCF-7 (Breast)0.87
HL-60 (Leukemia)1.53
MDA-MB-435 (Melanoma)0.39

These results suggest that the compound exhibits potent activity against breast cancer and leukemia cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its effects appears to involve the inhibition of tubulin polymerization. Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This was confirmed through flow cytometry analysis and confocal microscopy studies .

Case Studies

Several studies have explored the biological effects of thiazolo-triazole derivatives:

  • Study on Antiproliferative Activity :
    • A series of thiazolo-triazole compounds were synthesized and tested against multiple cancer cell lines.
    • Compounds demonstrated varying degrees of antiproliferative activity with some achieving IC50 values below 1 µM.
  • In Vivo Efficacy :
    • Animal models treated with thiazolo-triazole derivatives showed reduced tumor growth compared to control groups.
    • Histological analysis indicated a decrease in mitotic figures in treated tissues, supporting the hypothesis of cell cycle arrest .

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